molecular formula C8H12N2O2 B13924540 2-amino-3-ethoxy-4-Pyridinemethanol

2-amino-3-ethoxy-4-Pyridinemethanol

Cat. No.: B13924540
M. Wt: 168.19 g/mol
InChI Key: TZFBIMKYSRMMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethoxy-4-pyridinemethanol is a pyridine derivative characterized by a nitrogen-containing aromatic ring with three distinct functional groups: an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 3, and a hydroxymethyl group (-CH₂OH) at position 4. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric tunability .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2-amino-3-ethoxypyridin-4-yl)methanol

InChI

InChI=1S/C8H12N2O2/c1-2-12-7-6(5-11)3-4-10-8(7)9/h3-4,11H,2,5H2,1H3,(H2,9,10)

InChI Key

TZFBIMKYSRMMSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-ethoxy-4-Pyridinemethanol can be achieved through several methods. One common approach involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours .

Industrial Production Methods

Industrial production methods for 2-amino-3-ethoxy-4-Pyridinemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-ethoxy-4-Pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Pyridinemethanol derivatives.

    Substitution: Substituted pyridines.

Scientific Research Applications

2-amino-3-ethoxy-4-Pyridinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-ethoxy-4-Pyridinemethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Position 2 Position 3 Position 4 Key Properties/Applications Reference
2-Amino-3-ethoxy-4-pyridinemethanol Pyridine -NH₂ -OCH₂CH₃ (ethoxy) -CH₂OH (hydroxymethyl) Hypothesized solubility in polar solvents; potential ligand or intermediate N/A
4-Amino-3-methoxy-benzenemethanol Benzene -CH₂OH -OCH₃ (methoxy) -NH₂ Crystalline solid; hydrogen-bonding capacity noted in analogs
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Pyridine -Cl -CH(OCH₃)₂ -CH₂OH Increased lipophilicity due to chloro group; synthetic intermediate
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate Pyridine Cyano-ethenylamino Pyrimidinyl-dione Methyl ester Complex heterocyclic system; potential bioactive properties

Key Observations:

  • Electronic Effects: The pyridine core in 2-amino-3-ethoxy-4-pyridinemethanol introduces electron-withdrawing character, contrasting with the benzene analog’s electron-neutral ring. This affects reactivity in substitution reactions and metal coordination .
  • Substituent Influence : The ethoxy group (vs. methoxy in the benzene analog) may enhance steric bulk and alter solubility. The hydroxymethyl group at position 4 is a common feature in pyridine-based ligands, facilitating hydrogen bonding .
  • Comparative Reactivity: Chloro and dimethoxymethyl substituents in ’s compound suggest divergent synthetic pathways, such as nucleophilic substitution or oxidation, compared to the amino-ethoxy motif .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.